molecular formula C30H50O B2828276 3-epi-alpha-Amyrin CAS No. 5937-48-4

3-epi-alpha-Amyrin

Cat. No. B2828276
CAS RN: 5937-48-4
M. Wt: 426.729
InChI Key: FSLPMRQHCOLESF-XKNSTMPBSA-N
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Description

3-epi-α-Amyrin is a natural chemical compound of the triterpene class. It is a pentacyclic triterpenol widely distributed in nature and has been isolated from a variety of plant sources such as epicuticular wax .


Synthesis Analysis

The synthesis of α- and β-amyrin was accomplished starting from easily accessible starting materials, oleanolic, and ursolic acid . The procedures allow the preparation of β-amyrin in an exceptionally short scalable manner via selective iodation and reduction . Both α-amyrin and β-amyrin can be synthesized by two multifunctional OSCs, but the yields for the two products differ greatly .


Molecular Structure Analysis

A methodology to determine the structural arrangement of low crystallinity molecules, such as α- and β-amyrin, has been developed . The study compiles three different types of analyses: stabilization energy, structural arrangement, and spectroscopy . The molecular formula of 3-epi-α-Amyrin is C30H50O .


Physical And Chemical Properties Analysis

3-epi-α-Amyrin is a solid, white to off-white compound . Its molecular formula is C30H50O, and it has an average mass of 426.717 Da .

Scientific Research Applications

Anti-Inflammatory Properties

3-epi-alpha-Amyrin, a pentacyclic triterpenoid, has demonstrated potent anti-inflammatory effects. It inhibits pro-inflammatory cytokines and enzymes, making it a promising candidate for managing inflammatory conditions such as arthritis, colitis, and dermatitis .

Anticancer Potential

Research suggests that 3-epi-alpha-Amyrin exhibits anticancer properties. It interferes with cancer cell growth, induces apoptosis (programmed cell death), and inhibits angiogenesis (formation of blood vessels that feed tumors). Its potential application extends to various cancer types, including breast, lung, and prostate cancers .

Antimicrobial and Antifungal Activity

3-epi-alpha-Amyrin displays antimicrobial and antifungal effects. It inhibits the growth of bacteria and fungi, making it relevant for developing novel antimicrobial agents or natural preservatives .

Gastroprotective Effects

This compound has gastroprotective properties, shielding the stomach lining from damage caused by factors like stress, alcohol, and nonsteroidal anti-inflammatory drugs (NSAIDs). It could be explored as a potential treatment for gastric ulcers .

Anti-Nociceptive Activity

3-epi-alpha-Amyrin has shown promise as an analgesic (pain-relieving) agent. It modulates pain pathways, making it valuable for managing chronic pain conditions .

HIV Transcriptase Inhibition

Studies indicate that 3-epi-alpha-Amyrin inhibits HIV transcriptase-1, a critical enzyme involved in viral replication. While further research is needed, this finding highlights its potential in antiviral drug development .

Cosmetic and Nutraceutical Applications

Due to its bioactivity and safety profile, 3-epi-alpha-Amyrin is gaining attention in the cosmetic and nutraceutical industries. It may enhance skin health, promote wound healing, and contribute to overall well-being .

Immo Serbian and René Csuk. “An Improved Scalable Synthesis of α- and β-Amyrin.” Molecules 23.7 (2018): 1552. Read more Enhanced production of amyrin in Yarrowia lipolytica using a synthetic biology approach. Microbial Cell Factories 21, 1 (2022). Read more

Mechanism of Action

Target of Action

3-epi-alpha-Amyrin is a pentacyclic triterpenoid compound . The primary targets of 3-epi-alpha-Amyrin are believed to be related to metabolic disorders, specifically blood sugar levels and lipid profiles . It has been shown to have significant effects on blood glucose, total cholesterol, and serum triglycerides .

Mode of Action

3-epi-alpha-Amyrin interacts with its targets by exerting antihyperglycemic and hypolipidemic effects . It has been shown to significantly reduce streptozotocin (STZ)-induced increases in blood glucose, total cholesterol, and serum triglycerides . Moreover, it effectively reduces elevated plasma glucose levels during the oral glucose tolerance test .

Biochemical Pathways

The biochemical pathways affected by 3-epi-alpha-Amyrin are primarily related to glucose metabolism and lipid regulation . It appears to influence the ERK and GSK-3β signaling pathways , which play crucial roles in various cellular processes, including glucose metabolism and lipid regulation .

Pharmacokinetics

It is known that the compound has oral activity This suggests that it can be absorbed through the digestive tract and distributed throughout the body to exert its effects

Result of Action

The molecular and cellular effects of 3-epi-alpha-Amyrin’s action are primarily related to its antihyperglycemic and hypolipidemic effects . It has been shown to reduce blood glucose levels, total cholesterol, and serum triglycerides in STZ-induced diabetic mice . Additionally, it has been shown to preserve beta cell integrity, as evidenced by plasma insulin levels and histopathological analysis of the pancreas .

Action Environment

The action of 3-epi-alpha-Amyrin can be influenced by various environmental factors. For instance, diet can significantly impact its efficacy. In a study, mice fed a high-fat diet and treated with 3-epi-alpha-Amyrin showed a significant reduction in serum total cholesterol and triglycerides . This suggests that dietary factors can modulate the compound’s action, efficacy, and stability.

Safety and Hazards

α-Amyrin is not for medicinal or household use . If ingested or inhaled, artificial respiration should be given and a doctor should be consulted immediately . It should be handled with gloves and stored in a dry, cool, and well-ventilated place .

properties

IUPAC Name

(3R,4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O/c1-19-11-14-27(5)17-18-29(7)21(25(27)20(19)2)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h9,19-20,22-25,31H,10-18H2,1-8H3/t19-,20+,22+,23-,24-,25+,27-,28+,29-,30-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLPMRQHCOLESF-ACUMZOKISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401317410
Record name 3-epi-α-Amyrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5937-48-4
Record name 3-epi-α-Amyrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5937-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-epi-α-Amyrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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